N-cyclopropyl-4-{[(3-methoxyphenyl)sulfonyl]amino}benzamide
Description
N-cyclopropyl-4-{[(3-methoxyphenyl)sulfonyl]amino}benzamide is a chemical compound with the following structural formula:
C16H16N2O4S
This compound belongs to the class of sulfonamides, which are widely used in medicinal chemistry due to their diverse biological activities. The presence of a sulfonyl group (SO2) in the structure makes it an interesting target for drug development.
Properties
Molecular Formula |
C17H18N2O4S |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-cyclopropyl-4-[(3-methoxyphenyl)sulfonylamino]benzamide |
InChI |
InChI=1S/C17H18N2O4S/c1-23-15-3-2-4-16(11-15)24(21,22)19-14-7-5-12(6-8-14)17(20)18-13-9-10-13/h2-8,11,13,19H,9-10H2,1H3,(H,18,20) |
InChI Key |
BTEFCEBGOTWPRK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of N-cyclopropyl-4-{[(3-methoxyphenyl)sulfonyl]amino}benzamide. One common approach involves the reaction of 4-aminobenzenesulfonamide with cyclopropylcarbonyl chloride. The reaction proceeds under mild conditions and yields the desired compound.
Industrial Production:: While industrial-scale production methods may vary, the synthetic route mentioned above can be adapted for large-scale production. Optimization of reaction conditions, purification steps, and scalability considerations are crucial for efficient manufacturing.
Chemical Reactions Analysis
Substitution Reactions: N-cyclopropyl-4-{[(3-methoxyphenyl)sulfonyl]amino}benzamide can undergo nucleophilic substitution reactions. For instance, it reacts with primary amines to form sulfonamide derivatives.
Oxidation and Reduction: The sulfonyl group can be oxidized or reduced, leading to changes in its chemical properties.
Acid-Base Reactions: The compound can act as both an acid (due to the sulfonyl group) and a base (due to the amino group).
Substitution Reactions: Use amine nucleophiles (e.g., ammonia, primary amines) and mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4).
Acid-Base Reactions: Strong acids or bases.
Scientific Research Applications
N-cyclopropyl-4-{[(3-methoxyphenyl)sulfonyl]amino}benzamide finds applications in various fields:
Medicinal Chemistry: Researchers explore its potential as a drug candidate, especially in cancer therapy or anti-inflammatory treatments.
Chemical Biology: It can serve as a probe to study cellular processes involving sulfonamides.
Industry: The compound’s reactivity may be harnessed for the synthesis of other valuable molecules.
Mechanism of Action
The exact mechanism of action for this compound depends on its specific targets. It could inhibit enzymes, interfere with protein-protein interactions, or modulate cellular signaling pathways. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While N-cyclopropyl-4-{[(3-methoxyphenyl)sulfonyl]amino}benzamide is unique due to its cyclopropyl group, other related sulfonamides include:
- N-cyclopropyl-4-aminobenzenesulfonamide
- N-cyclopropyl-4-{[(4-methoxyphenyl)sulfonyl]amino}benzamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
